1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole, typically involves condensation reactions between o-phenylenediamines and various electrophilic reagents. These methods have evolved to include green chemistry approaches, aiming for efficiency and environmental friendliness. A practical synthesis approach for related compounds emphasizes the use of less hazardous solvents and conditions that favor high yield and purity (Gu et al., 2009; Ibrahim, 2011).
Wissenschaftliche Forschungsanwendungen
Treatment of Diseases
Benzimidazole derivatives have been studied extensively for their efficacy in treating diseases caused by parasites and bacteria. For example, Benznidazole, a nitroimidazole derivative, has been recommended for the treatment of acute and congenital Trypanosoma cruzi infection (Chagas' disease), demonstrating significant efficacy in inducing negative seroconversion of specific antibodies in children (Andrade et al., 1996). This highlights the potential of nitroimidazole compounds in treating parasitic infections.
Pharmacokinetics and Drug Interaction
The pharmacokinetics of nitroimidazole compounds, including their absorption, distribution, metabolism, and excretion, have been the subject of research. Studies on compounds like Ornidazole have investigated their pharmacokinetics in patients with various hepatic diseases (Taburet et al., 1989), offering insights into how liver conditions affect drug clearance and distribution. This is crucial for understanding the safety and efficacy of these drugs in patients with underlying health conditions.
Diagnostic Applications
Nitroimidazole derivatives have also been explored as diagnostic agents in identifying hypoxic tissues, which is important in cancer treatment. For example, 18F-FRP170, a hydrophilic 2-nitroimidazole analog, has been used as a hypoxia imaging agent for positron emission tomography (PET), showing promise in identifying hypoxic tumor tissues in patients with lung cancer (Kaneta et al., 2007).
Eigenschaften
IUPAC Name |
1-methyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-20-14-5-3-2-4-12(14)19-16(20)24-9-15-17-11-7-6-10(21(22)23)8-13(11)18-15/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUMZRXVFYKALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.